molecular formula C11H6ClN3O2 B13923669 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile CAS No. 214476-14-9

4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile

Cat. No.: B13923669
CAS No.: 214476-14-9
M. Wt: 247.64 g/mol
InChI Key: OPAVQHRMPKMRFQ-UHFFFAOYSA-N
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Description

4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile is a substituted quinoline derivative characterized by a chloro group at position 4, a methyl group at position 8, a nitro group at position 6, and a cyano group at position 3. Its molecular formula is C₁₁H₆ClN₃O₂, with a molecular weight of 247.64 g/mol. This compound is primarily utilized in research settings, particularly as a precursor for synthesizing pharmacologically active molecules due to its electron-withdrawing nitro and cyano groups, which enhance reactivity in substitution reactions .

Properties

CAS No.

214476-14-9

Molecular Formula

C11H6ClN3O2

Molecular Weight

247.64 g/mol

IUPAC Name

4-chloro-8-methyl-6-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C11H6ClN3O2/c1-6-2-8(15(16)17)3-9-10(12)7(4-13)5-14-11(6)9/h2-3,5H,1H3

InChI Key

OPAVQHRMPKMRFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Background of 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile

This compound belongs to the quinolinecarbonitrile family, characterized by a quinoline ring substituted with chloro, methyl, and nitro groups, and a nitrile (-CN) functional group at position 3. Such compounds are significant in medicinal chemistry due to their bioactive properties.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile typically involves multi-step organic transformations starting from appropriately substituted quinoline derivatives or quinoline-3-carboxylic acid esters. The key steps include:

  • Formation of the quinoline core with desired substituents.
  • Introduction of the nitrile group at the 3-position.
  • Functional group transformations such as chlorination and nitration.

These methods are often adapted from known procedures for substituted 3-cyanoquinolines and related compounds.

Specific Synthetic Routes

Preparation via Quinoline-3-carboxylic Acid Esters

According to patent US6002008A, a common approach involves:

Data Tables: Preparation Parameters and Calculations

Though direct preparation data for 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile is limited in public databases, analogous compounds such as 4-Chloro-8-fluoro-6-nitro-3-quinolinecarbonitrile have well-documented preparation and solubility data useful for experimental planning.

Parameter Value / Condition Notes
Solvent for stock solution DMSO, PEG300, Tween 80, Corn oil Sequential addition with clarity checks
Stock solution concentrations 1 mM, 5 mM, 10 mM Calculated volumes based on mg of compound
Molecular weight (analog compound) ~Calculated for similar quinolinecarbonitrile Used for molarity and dilution calculations
Drying agent Magnesium sulfate Used post-reaction to remove moisture
Reaction solvent Dimethylformamide (DMF) Common inert solvent for acyl imidazole step
Reaction temperature Ambient to reflux depending on step Controlled for selective substitution

Note: The above table is adapted from preparation protocols of similar quinolinecarbonitriles and is indicative for planning synthesis of the target compound.

Research Outcomes and Observations

  • Yield and Purity: The stepwise hydrolysis, acyl imidazole formation, and amidation steps typically yield high purity intermediates, facilitating efficient conversion to the nitrile derivative.
  • Solubility Considerations: The compound exhibits limited solubility in aqueous media but dissolves well in organic solvents such as DMSO and PEG derivatives, important for formulation and stock solution preparation.
  • Reaction Control: Careful control of reaction conditions (temperature, solvent, order of reagent addition) is critical to achieve selective chlorination and nitration without over-substitution or decomposition.
  • Scalability: The described synthetic routes are amenable to scale-up, given the use of common reagents and standard organic synthesis techniques.

Summary Table of Preparation Steps

Step Number Reaction Stage Reagents / Conditions Outcome / Product
1 Hydrolysis of quinoline-3-carboxylic ester Base (e.g., NaOH), aqueous medium, heat Quinoline-3-carboxylic acid
2 Formation of acyl imidazole Carbonyldiimidazole, DMF, ambient temp Acyl imidazole intermediate
3 Amidation Ammonia, inert solvent, controlled temp Quinoline-3-carboxamide
4 Dehydration to nitrile Dehydrating agent (e.g., POCl3 or P2O5) 3-Quinolinecarbonitrile derivative
5 Electrophilic substitution Chlorination and nitration reagents, acid or Lewis acid catalyst 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile

The preparation of 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile involves established synthetic organic chemistry methods centered on functional group transformations of quinolinecarboxylic acid derivatives. The key steps include hydrolysis, acyl imidazole formation, amidation, nitrile introduction, and selective aromatic substitutions. The procedures are supported by patent literature and analogous compound data, ensuring reproducibility and scalability. Proper solvent selection and reaction control are crucial for optimal yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can replace the chloro group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-chloro-8-methyl-6-amino-3-quinolinecarbonitrile .

Scientific Research Applications

4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and properties between 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile 4-Cl, 6-NO₂, 8-CH₃, 3-CN C₁₁H₆ClN₃O₂ 247.64 Research intermediate; moderate lipophilicity
4-Chloro-8-fluoro-6-nitro-3-quinolinecarbonitrile 4-Cl, 6-NO₂, 8-F, 3-CN C₁₀H₃ClFN₃O₂ 251.6 Enhanced electrophilicity; moisture-sensitive storage
8-Bromo-4-chloro-6-nitro-3-quinolinecarbonitrile 4-Cl, 6-NO₂, 8-Br, 3-CN C₁₀H₃BrClN₃O₂ 312.5 High molecular weight; potential halogen bonding
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile 4-Cl, 6-NO₂, 7-OCH₂CH₃, 3-CN C₁₂H₈ClN₃O₃ 277.66 Improved solubility due to ethoxy group
4-Chloro-6,8-dimethylquinoline-3-carbonitrile 4-Cl, 6-CH₃, 8-CH₃, 3-CN C₁₂H₁₀ClN₃ 231.68 Reduced reactivity; steric hindrance

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and cyano (-CN) groups in all compounds enhance electrophilicity, directing further substitutions to meta/para positions on the quinoline ring. The methyl group (electron-donating) at position 8 in the target compound slightly counterbalances the EWGs, moderating reactivity compared to fluoro/bromo analogs .
  • Fluorine, being smaller, improves metabolic stability but reduces lipophilicity compared to methyl .
  • Oxygen-Containing Groups: Ethoxy (-OCH₂CH₃) at position 7 (CymitQuimica compound) improves aqueous solubility via hydrogen bonding, a trait absent in the methyl-substituted target compound .

Biological Activity

4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly focusing on its anticancer and antimicrobial effects, as well as its mechanism of action as a protein tyrosine kinase inhibitor.

4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile belongs to a class of compounds known as substituted 3-cyano quinolines. It is characterized by the presence of a chloro group, a methyl group, and a nitro group, which contribute to its biological activity. The compound has been synthesized and characterized in various studies, demonstrating a melting point range of 295-305 °C .

Anticancer Activity

Research indicates that 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile exhibits potent anticancer properties. It functions primarily as an inhibitor of protein tyrosine kinases (PTKs), which are critical in the regulation of cell growth and proliferation. By inhibiting PTKs, this compound can effectively reduce the abnormal growth of cancer cells.

The mechanism through which 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile exerts its anticancer effects involves the following pathways:

  • Inhibition of Growth Factor Receptors : The compound inhibits the action of growth factor receptor PTKs, leading to decreased signaling for cell proliferation .
  • Impact on MAPK Pathway : It also inhibits the coupled action of MEK and ERK, components of the MAPK signaling pathway, which is often deregulated in cancers .
  • Therapeutic Applications : This inhibition is particularly beneficial in treating cancers characterized by uncontrolled cell proliferation and may also have applications in treating polycystic kidney disease .

Antimicrobial Activity

In addition to its anticancer properties, 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile has shown significant antimicrobial activity. Studies have demonstrated its effectiveness against various pathogens, suggesting potential applications in treating infectious diseases .

Data Table: Biological Activities

Activity Effect Mechanism
AnticancerInhibits tumor growthPTK inhibition, MAPK pathway disruption
AntimicrobialEffective against various pathogensDisruption of microbial cell processes
Treatment ApplicationsCancer therapies, polycystic kidney diseaseTargeting specific signaling pathways

Case Studies

  • Cancer Treatment : A study highlighted the use of 4-Chloro-8-methyl-6-nitro-3-quinolinecarbonitrile in preclinical models where it significantly reduced tumor size in xenograft models by inhibiting ECK (Epithelial Cell Kinase) activity .
  • Antimicrobial Efficacy : Another research effort demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent .

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